Fusarin C
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Overview
Description
Fusarin C is a sesquiterpenoid.
Scientific Research Applications
1. Structure and Rearrangement Analysis
Fusarin C, a Fusarium mycotoxin, undergoes rearrangement under specific chromatographic conditions. Detailed analysis has led to the isolation and identification of various fusarins, including elucidation of open-chain fusarin C structure, and identification of a new metabolite, dihydrofusarin C. This contributes significantly to understanding the chemical behavior of fusarin C (Kleigrewe et al., 2012).
2. Estrogenic Agonist Activity
Research indicates that fusarin C can stimulate the growth of breast cancer cells, acting as an estrogenic agonist. This discovery classifies fusarin C as a mycoestrogen and is crucial for understanding its interaction with human cell lines, especially in cancer research (Sondergaard et al., 2011).
3. Detection and Quantification in Food and Feed
A high-performance liquid chromatography-tandem mass spectrometry method has been developed for detecting fusarin C in food and feed samples. This method is vital for assessing the presence and levels of fusarin C in agricultural products, ensuring food safety (Kleigrewe, Söhnel & Humpf, 2011).
4. Development of Monoclonal Antibodies
The development of monoclonal antibodies for detecting fusarins C and A has been a significant advancement. These antibodies are sensitive and may be useful in detecting fusarins in food, contributing to food safety and mycotoxin research (Maragos, Busman & Plattner, 2008).
5. Genetic and Biosynthetic Pathway Analysis
Understanding the genetic and biosynthetic pathways of fusarin C has been enhanced through studies on Fusarium species. This includes insights into the complex regulation of the fusarin gene cluster and the putative fusarin biosynthetic pathway, providing deeper knowledge of its production and regulation (Niehaus et al., 2013).
properties
CAS RN |
79748-81-5 |
---|---|
Product Name |
Fusarin C |
Molecular Formula |
C23H29NO7 |
Molecular Weight |
431.5 g/mol |
IUPAC Name |
methyl (2E,3E,5E,7E,9E)-2-ethylidene-11-[(1R,4S,5R)-4-hydroxy-4-(2-hydroxyethyl)-2-oxo-6-oxa-3-azabicyclo[3.1.0]hexan-1-yl]-4,6,10-trimethyl-11-oxoundeca-3,5,7,9-tetraenoate |
InChI |
InChI=1S/C23H29NO7/c1-6-17(19(27)30-5)13-15(3)12-14(2)8-7-9-16(4)18(26)23-20(31-23)22(29,10-11-25)24-21(23)28/h6-9,12-13,20,25,29H,10-11H2,1-5H3,(H,24,28)/b8-7+,14-12+,15-13+,16-9+,17-6+/t20-,22-,23-/m0/s1 |
InChI Key |
FZFYFSUIOSWLHW-UNZVFGKVSA-N |
Isomeric SMILES |
C/C=C(\C=C(/C)\C=C(/C)\C=C\C=C(/C)\C(=O)[C@@]12[C@@H](O1)[C@](NC2=O)(CCO)O)/C(=O)OC |
SMILES |
CC=C(C=C(C)C=C(C)C=CC=C(C)C(=O)C12C(O1)C(NC2=O)(CCO)O)C(=O)OC |
Canonical SMILES |
CC=C(C=C(C)C=C(C)C=CC=C(C)C(=O)C12C(O1)C(NC2=O)(CCO)O)C(=O)OC |
Color/Form |
Yellow oil |
Other CAS RN |
79748-81-5 |
solubility |
Soluble in ethanol and methanol. |
synonyms |
2-ethylidene-11-(4-hydroxy-4-(2-hydroxyethyl)-2-oxo-6-oxa-3-azabicyclo(3.1.0)hex-1-yl)-4,6,10-trimethyl-11-oxo-3,5,7,9-undecatetraenoic acid methyl ester fusarin C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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